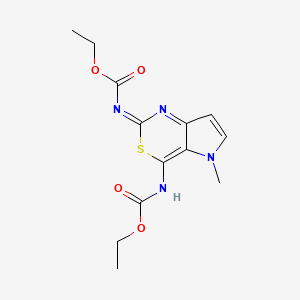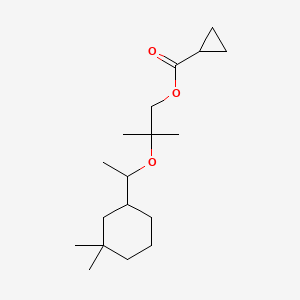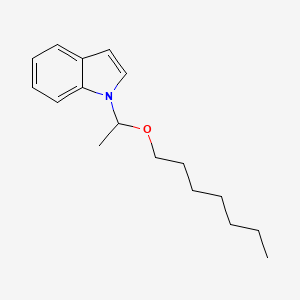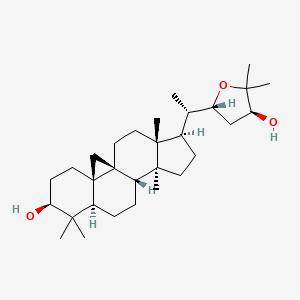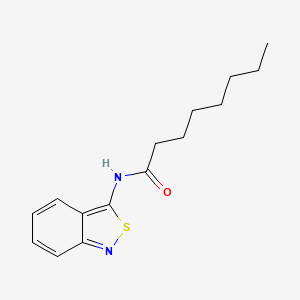
N-(2,1-Benzisothiazol-3-yl)octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1-Benzisothiazol-3-yl)octanamide is a chemical compound that belongs to the class of benzisothiazole derivatives. Benzisothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a benzisothiazole ring attached to an octanamide group, which imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1-Benzisothiazol-3-yl)octanamide typically involves the reaction of 2-aminobenzenethiol with octanoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate thioamide, which undergoes cyclization to form the benzisothiazole ring. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,1-Benzisothiazol-3-yl)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzisothiazole ring to its corresponding dihydro derivative using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; usually performed in methanol or ethanol at low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrobenzisothiazole derivatives
Substitution: Substituted benzisothiazole derivatives
Aplicaciones Científicas De Investigación
N-(2,1-Benzisothiazol-3-yl)octanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Mecanismo De Acción
The mechanism of action of N-(2,1-Benzisothiazol-3-yl)octanamide involves its interaction with specific molecular targets and pathways. The benzisothiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties. Additionally, the compound may interfere with cellular signaling pathways, leading to its potential therapeutic effects in cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,2-Benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)acetamides: Known for their antimicrobial activity against bacteria and algae.
1,2-Benzisothiazol-3-one derivatives: Widely used as preservatives and antimicrobial agents.
Uniqueness
N-(2,1-Benzisothiazol-3-yl)octanamide stands out due to its unique octanamide group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
67019-26-5 |
|---|---|
Fórmula molecular |
C15H20N2OS |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
N-(2,1-benzothiazol-3-yl)octanamide |
InChI |
InChI=1S/C15H20N2OS/c1-2-3-4-5-6-11-14(18)16-15-12-9-7-8-10-13(12)17-19-15/h7-10H,2-6,11H2,1H3,(H,16,18) |
Clave InChI |
JCMYZZPPHSHZQD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NC1=C2C=CC=CC2=NS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


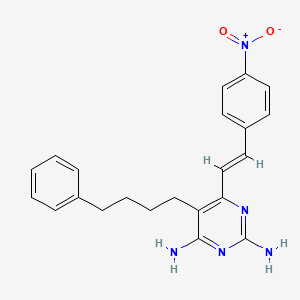
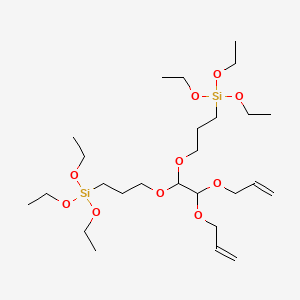
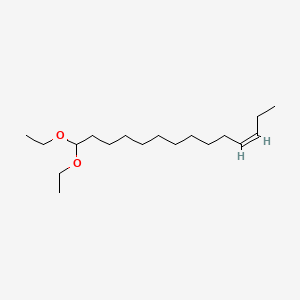
![Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12689206.png)
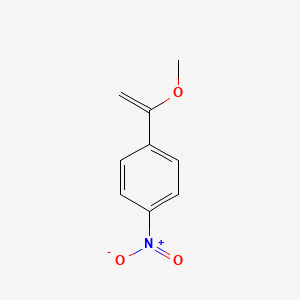

![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)
